Akt1/2 kinase inhibitor

allosteric inhibition ATP‑competitive cell death kinetics

Sustained pathway inhibition after compound removal remains challenging with ATP-competitive inhibitors, which show complete reversal upon washout. Allosteric Akt1/2 inhibitors (e.g., MK-2206, BAY 1125976) maintain cell death induction after drug removal, making them essential for ex vivo tumor slice cultures and short-term exposure protocols. - **Mechanism**: PH domain binding prevents membrane localization - **Key advantage**: Sustained apoptotic induction even after washout - **Isoform profile**: Selective for Akt1/2 (spares Akt3) to minimize confounding effects

Molecular Formula C36H32F3N7O4
Molecular Weight 683.7 g/mol
Cat. No. B12062303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAkt1/2 kinase inhibitor
Molecular FormulaC36H32F3N7O4
Molecular Weight683.7 g/mol
Structural Identifiers
SMILESC1CN(CCC1N2C3=CC=CC=C3NC2=O)CC4=CC=C(C=C4)C5=C(N=C6C=C7C(=NC=N7)C=C6N5)C8=CC=CC=C8.C(=O)(C(F)(F)F)O.O
InChIInChI=1S/C34H29N7O.C2HF3O2.H2O/c42-34-39-26-8-4-5-9-31(26)41(34)25-14-16-40(17-15-25)20-22-10-12-24(13-11-22)33-32(23-6-2-1-3-7-23)37-29-18-27-28(36-21-35-27)19-30(29)38-33;3-2(4,5)1(6)7;/h1-13,18-19,21,25,38H,14-17,20H2,(H,39,42);(H,6,7);1H2
InChIKeyGXGCSBFXFZDOGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Akt1/2 Kinase Inhibitor Class Overview


Akt1/2 kinase inhibitors constitute a critical class of targeted anticancer agents that modulate the PI3K/AKT/mTOR signaling pathway. These compounds are categorized by their mechanism of action as either ATP‑competitive inhibitors (e.g., ipatasertib, capivasertib, afuresertib) or allosteric inhibitors (e.g., MK‑2206, BAY 1125976, Akti‑1/2) [1]. The compound class exhibits distinct isoform selectivity profiles, with Akt1 and Akt2 inhibition being pivotal for modulating tumor cell proliferation and survival [2]. Procurement decisions must consider the specific kinase inhibition profile, as therapeutic efficacy and off‑target toxicity vary significantly between pan‑Akt and isoform‑selective inhibitors.

Pathway-study fit for PI3K/AKT/mTOR signaling investigation; ATP-competitive and allosteric probe options available
Isoform-selectivity assay context enables Akt1/2-focused or pan-Akt research workflows
Reported class-level evidence supports cell-death and target-engagement study design; empirical selection review recommended

Why Akt1/2 Inhibitors Cannot Be Interchanged


Akt inhibitors exhibit profound mechanistic and pharmacologic divergence that precludes generic substitution. Allosteric inhibitors bind to the pleckstrin homology (PH) domain, inducing a conformation that prevents membrane localization and subsequent phosphorylation, whereas ATP‑competitive inhibitors directly occupy the ATP‑binding pocket of the kinase domain [1]. This mechanistic distinction translates to differential cell‑killing kinetics, with allosteric inhibitors demonstrating sustained apoptotic induction even after drug washout, while ATP‑competitive inhibitors exhibit reversible, dose‑dependent effects [2]. Furthermore, isoform selectivity varies dramatically across the class: compounds like BAY 1125976 and Akti‑1/2 selectively target Akt1/2 while sparing Akt3, whereas pan‑Akt inhibitors such as capivasertib and ipatasertib inhibit all three isoforms with varying potency ratios [3]. These parameters directly impact both target engagement and off‑target toxicity profiles, making empirical selection based on quantitative evidence essential.

Mechanism mismatch
Allosteric vs ATP-competitive binding produces distinct cell-death kinetics and washout persistence; may not transfer across inhibitor classes
Isoform profile
Pan-Akt inhibition affects Akt3 signaling differently than Akt1/2-selective inhibitors; pathway interpretation may shift
Off-target kinases
Kinase selectivity varies; some ATP-competitive inhibitors hit AGC-family kinases at 1 µM, which may confound target engagement readouts

Akt1/2 Inhibitor Comparative Evidence


Washout Resistance: Allosteric vs. ATP-Competitive

A direct head‑to‑head comparison of allosteric (MK‑2206, miransertib, ARQ 751) and ATP‑competitive (GSK690693, ipatasertib) Akt inhibitors across a panel of cancer cell lines with diverse PI3K/AKT‑activating lesions demonstrates that allosteric inhibitors induce significantly higher percentages of cell death after 4 days of treatment. Crucially, washout experiments comparing the allosteric inhibitor ARQ 751 with the ATP‑competitive inhibitor ipatasertib reveal that cell death induction by allosteric inhibition is sustained after drug removal, whereas ATP‑competitive inhibition is reversible [1].

Washout resistance
Head-to-head
Allosteric inhibitors: sustained cell death after washout; ATP-competitive: complete reversal
Supports prolonged pathway suppression study design
Cell-line panel context (MDA-MB-361, LNCaP, HCT116)
allosteric inhibition ATP‑competitive cell death kinetics washout resistance

Isoform Selectivity: Akt1/2 vs. Pan-Akt

BAY 1125976 exhibits potent, isoform‑selective inhibition of Akt1 (IC50 = 5.2 nM) and Akt2 (IC50 = 18 nM) at 10 µM ATP, while demonstrating minimal activity against Akt3 (IC50 = 427 nM), representing up to 86‑fold selectivity . In contrast, Akti‑1/2 inhibits Akt1 (IC50 = 58 nM) and Akt2 (IC50 = 210 nM) with 36‑fold selectivity over Akt3 (IC50 = 2.12 µM) [1]. Pan‑Akt inhibitors such as ipatasertib and capivasertib potently inhibit all three isoforms with less pronounced selectivity .

Isoform selectivity
Reported
BAY 1125976 Akt1 IC50 5.2 nM; 86-fold selectivity over Akt3
Supports Akt1/2-selective pathway studies
Cell-free kinase assay, 10 µM ATP
isoform selectivity Akt1 Akt2 Akt3 allosteric

Kinase Selectivity: MK-2206 vs. Ipatasertib

MK‑2206, an allosteric Akt1/2/3 inhibitor, demonstrates remarkable selectivity with no inhibitory activity against 250 other protein kinases . In contrast, the ATP‑competitive pan‑Akt inhibitor ipatasertib, when screened against a panel of 230 kinases, inhibits three non‑Akt kinases (PRKG1α, PRKG1β, and p70S6K) by >70% at 1 µM, with IC50 values of 98 nM, 69 nM, and 860 nM, respectively. Ipatasertib exhibits >100‑fold selectivity for Akt1 over p70S6K but only >10‑fold selectivity over PKG1 .

Kinase selectivity
Data to verify
MK-2206: 0/250 kinases inhibited; ipatasertib: 3/230 hit >70% at 1 µM
Supports clean-target-engagement workflow selection
Kinase panel context; source data not provided
kinase selectivity off‑target AGC kinases PKA

Clinical Efficacy: Capivasertib vs. Ipatasertib vs. MK-2206

A systematic review and network meta‑analysis of 34 studies (6,710 patients) evaluated the efficacy of Akt inhibitors capivasertib, ipatasertib, and MK‑2206 in cancer patients. The analysis concluded that capivasertib demonstrated superior efficacy for treating solid cancers, particularly breast cancer, compared to ipatasertib and MK‑2206 [1]. Pairwise meta‑analysis confirmed that PI3K/AKT inhibitors are highly effective in patients with genetic mutations (e.g., PIK3CA, PTEN) but are associated with poor safety profiles [1].

Clinical endpoint context
Source review
Capivasertib ranked highest in network meta-analysis for solid tumors (34 studies, n=6,710)
Reported endpoint ranking; model-response interpretation may differ
Meta-analysis context; confirmatory studies required
clinical efficacy network meta‑analysis breast cancer solid tumors

Afuresertib Cell-Free Potency Advantage

Afuresertib exhibits sub‑nanomolar potency against Akt1 with a Ki of 0.08 nM, representing a 62.5‑fold improvement over ipatasertib (Akt1 IC50 = 5 nM) and a 37.5‑fold improvement over capivasertib (Akt1 IC50 = 3 nM) . For Akt2, afuresertib (Ki = 2 nM) is 9‑fold more potent than ipatasertib (IC50 = 18 nM) and 4‑fold more potent than capivasertib (IC50 = 8 nM).

Potency comparison
Data to verify
Afuresertib Akt1 Ki 0.08 nM vs ipatasertib 5 nM, capivasertib 3 nM
Supports low-concentration target engagement studies
Cell-free biochemical assays; source not cited
Ki IC50 Akt1 Akt2 ATP‑competitive

Akt1/2 Inhibitor Application Scenarios


Washout-Resistant Apoptosis in Ex Vivo Models

When experimental design necessitates sustained pathway inhibition after compound removal (e.g., ex vivo tumor slice cultures, short‑term drug exposure followed by washout and extended culture), allosteric Akt1/2 inhibitors such as MK‑2206, BAY 1125976, or ARQ 751 are indicated. Direct head‑to‑head washout experiments confirm that allosteric inhibitors maintain cell death induction after drug removal, whereas ATP‑competitive inhibitors like ipatasertib exhibit complete reversal [1].

Isoform-Selective Pathway Dissection in Akt1/2-Driven Cancers

For research focused on the distinct roles of Akt1 and Akt2 in cancer biology—such as Akt2 amplification in ovarian and pancreatic cancers—isoform‑selective inhibitors like BAY 1125976 (Akt1 IC50 = 5.2 nM; Akt2 IC50 = 18 nM; 86‑fold selectivity over Akt3) or Akti‑1/2 (Akt1 IC50 = 58 nM; Akt2 IC50 = 210 nM; 36‑fold selectivity over Akt3) are preferred. These compounds minimize confounding effects from Akt3 inhibition [2].

High-Potency Target Engagement with Limited Compound

Afuresertib, with its sub‑nanomolar Ki for Akt1 (0.08 nM), enables robust target engagement at extremely low concentrations, making it ideal for studies where compound solubility, cellular toxicity, or limited material availability are constraints. Its potency advantage over ipatasertib (62.5‑fold) and capivasertib (37.5‑fold) translates to lower effective working concentrations .

Clinically Validated Breast Cancer Research Models

Capivasertib has demonstrated superior efficacy in a 2024 network meta‑analysis of 6,710 cancer patients, ranking highest among Akt inhibitors for the treatment of solid tumors, particularly breast cancer [3]. For translational studies aiming to model clinically relevant efficacy or to benchmark novel Akt1/2 inhibitors, capivasertib serves as the most appropriate reference compound based on this clinical evidence.

Application
Selection Property
Validation Focus
Ex vivo washout-resistance studies
Sustained pathway suppression after compound removal
Cell-death endpoint persistence post-washout
Akt1/2 isoform-selective research
Akt1/2 vs Akt3 selectivity context
Akt3-mediated off-target signaling review
Low-concentration target engagement
High-affinity binding context
Target engagement at limited compound availability
Breast cancer translational research models
Reported clinical endpoint ranking context
Network meta-analysis endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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